molecular formula C19H13ClN2O2 B2680954 5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile CAS No. 338955-29-6

5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile

Cat. No.: B2680954
CAS No.: 338955-29-6
M. Wt: 336.78
InChI Key: GIXMGIRSLJBZKO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a 4-chlorophenyl group at the 5-position of the pyridine ring and a 2-methoxyphenoxy substituent at the 2-position.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-23-17-4-2-3-5-18(17)24-19-14(11-21)10-15(12-22-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXMGIRSLJBZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a reaction between a suitable pyridine derivative and a nitrile source under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the nicotinonitrile core.

    Attachment of the Methoxyphenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a nicotinonitrile core with several analogs, differing primarily in substituent patterns:

Compound Substituents Molecular Weight Key Features
5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile (Target) 5-(4-ClPh), 2-(2-MeOPhO) 323.75 g/mol* Methoxyphenoxy group enhances hydrophilicity; chloro group stabilizes aromaticity
2-Chloro-5-(4-chlorophenyl)nicotinonitrile () 2-Cl, 5-(4-ClPh) 263.09 g/mol Chloro substituent at 2-position increases electron deficiency
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile () 2-Cl, 5-F, 6-(4-MeOBnO) 292.69 g/mol Fluorine and methoxybenzyloxy groups may alter binding interactions
A1: 2-Amino-4-(4-ClPh)-6-(mercapto-imidazolyl)nicotinonitrile () 2-NH2, 4-(4-ClPh), 6-(mercapto-imidazolyl) ~450 g/mol (est.) Amino and imidazole groups enhance hydrogen bonding and metal coordination

*Calculated based on molecular formula.

Key Observations :

  • The 4-chlorophenyl moiety is a common pharmacophore in bioactive compounds, linked to improved binding in sirtuin inhibitors () and anti-inflammatory agents () .

Computational and Binding Studies

Docking and QSAR Insights
  • A1 (): Exhibited a binding free energy of -9.2 kcal/mol with MCF-7 (breast cancer cells), attributed to its amino and imidazole groups facilitating receptor interactions .
  • Ethyl 2-[5-(4-ClPh)-imidazolyl] acetate () : Achieved a Glide score of -12.3 and Glide energy of -58.9 kcal/mol for sirtuin inhibition, outperforming other imidazole derivatives due to its chloro-substituted phenyl group .

Comparison with Target Compound: The target’s methoxyphenoxy group may enhance binding via π-π stacking or hydrophobic interactions, similar to the methoxybenzyloxy group in ’s compound. However, the absence of a thiol or amino group (as in A1) might reduce metal-coordination capacity .

Contradictions and Limitations

  • Core Structure Impact: While substituents like 4-chlorophenyl are common, the nicotinonitrile core (target) versus imidazole () or oxadiazole () leads to divergent biological targets. This highlights the importance of the heterocyclic scaffold in determining activity .
  • Data Gaps : Direct enzymatic or cellular data for the target compound are absent in the provided evidence, necessitating caution in extrapolating results from analogs.

Biological Activity

5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a methoxyphenoxy moiety, contributing to its diverse pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H15ClN2O3
  • Molecular Weight : 344.78 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as a therapeutic agent for bacterial infections.

Pathogen TypeInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1416

Anticancer Properties

In vitro studies have suggested that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • A549: 30 µM

Antiviral Activity

Preliminary studies indicate that this compound may also exhibit antiviral properties. It has been tested against human adenovirus (HAdV), showing promising results in inhibiting viral replication. Mechanistic studies suggest that the compound interferes with viral DNA synthesis.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of nicotinonitrile compounds, including this compound. The results highlighted its strong antibacterial activity, particularly against resistant strains of bacteria.
  • Anticancer Mechanism Exploration :
    Research conducted at a leading cancer research institute explored the apoptotic effects of this compound on MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's role in inducing programmed cell death through caspase activation.
  • Antiviral Efficacy Against HAdV :
    An investigation into the antiviral properties revealed that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures. The study concluded that further development could lead to new antiviral therapies targeting HAdV infections.

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